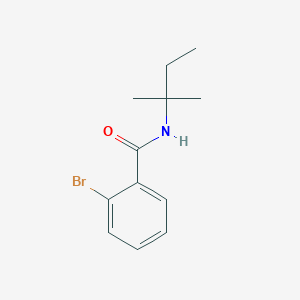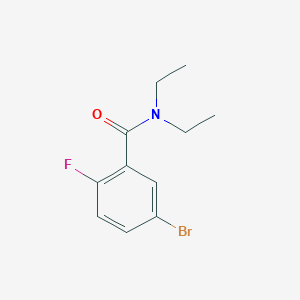
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADCY9 inhibitor, is a small molecule inhibitor that targets adenylate cyclase 9 (ADCY9). ADCY9 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The inhibition of ADCY9 by N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide inhibits N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, which is an enzyme that catalyzes the conversion of ATP to cAMP. By inhibiting N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide reduces the levels of cAMP in cells. This reduction in cAMP levels has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is that it is a specific inhibitor of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, which allows for the study of the role of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in various cellular processes. However, one limitation is that it may have off-target effects on other enzymes that are involved in cAMP signaling pathways.
Direcciones Futuras
There are several future directions for research on N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One direction is to further investigate its potential therapeutic applications in diseases such as asthma, COPD, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes in cAMP signaling pathways. Additionally, the development of more potent and selective N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide inhibitors may have important implications for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves a multi-step process. The first step involves the reaction of 2-acetylphenol with 3-bromopentane in the presence of potassium carbonate to form 2-(3-bromopentyl)phenol. The second step involves the reaction of 2-(3-bromopentyl)phenol with 2,5-dimethylfuran-3-carboxylic acid in the presence of cesium carbonate to form N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been shown to have potential in the treatment of cancer, as it inhibits the growth of cancer cells.
Propiedades
IUPAC Name |
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-8-13(11(3)19-9)15(18)16-14-7-5-4-6-12(14)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCBAVQHJAPSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)
![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)



![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)

